Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7
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Overview
Description
Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 is a deuterium-labeled derivative of Cholesta-3,5-diene-7-one. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C27H35D7O, and it has a molecular weight of 389.67 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 involves the incorporation of deuterium atoms into the Cholesta-3,5-diene-7-one molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified using techniques such as chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxysterols.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments and elevated temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reaction conditions typically involve the use of solvents such as ethanol or tetrahydrofuran and elevated temperatures.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed
Oxidation: The major products formed are oxysterols, which are important intermediates in cholesterol metabolism.
Reduction: The major products formed are reduced derivatives, which have different biological activities compared to the parent compound.
Substitution: The major products formed are substituted derivatives, which can have varied chemical and biological properties.
Scientific Research Applications
Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Used in studies of cholesterol metabolism and the role of oxysterols in cellular processes.
Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of deuterium-labeled drugs.
Industry: Used in the production of high-purity standards for analytical techniques such as mass spectrometry.
Mechanism of Action
Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 exerts its effects through various molecular targets and pathways. As an oxysterol, it can modulate cholesterol homeostasis by binding to liver X receptors and influencing the expression of genes involved in cholesterol metabolism. Additionally, it acts as a negative allosteric modulator of gamma-aminobutyric acid (GABA) receptors, affecting neuronal signaling and potentially influencing pain perception and other neurological processes .
Comparison with Similar Compounds
Similar Compounds
Cholesta-3,5-diene-7-one: The non-deuterated form of the compound, which has similar chemical properties but different isotopic composition.
Cholesta-5,7-diene-1,3-diol: Another oxysterol with different functional groups and biological activities.
Cholesta-3,5-dien-7-one: A closely related compound with similar chemical structure and biological activities.
Uniqueness
Cholesta-3,5-diene-7-one-25,26,26,26,27,27,27-d7 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and tracing chemical reactions .
Properties
Molecular Formula |
C27H42O |
---|---|
Molecular Weight |
389.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,18D |
InChI Key |
TTXJJFWWNDJDNR-QSUBDFJISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC=C4)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C |
Origin of Product |
United States |
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